1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid
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Overview
Description
1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with methoxycarbonyl and carboxylic acid functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Similar in structure but lacks the methoxycarbonyl group.
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-3-carboxylic acid: Contains a tetrahydroindole core instead of the fully aromatic pyridoindole core.
Uniqueness
1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10N2O4 |
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Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-methoxycarbonyl-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c1-20-14(19)12-11-8(6-10(16-12)13(17)18)7-4-2-3-5-9(7)15-11/h2-6,15H,1H3,(H,17,18) |
InChI Key |
KSWAIDQYYJKSOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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